2-(3-Fluoro-2-nitrophenyl)acetonitrile
Overview
Description
2-(3-Fluoro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5FN2O2. It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile typically involves the nitration of 3-fluorobenzyl cyanide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction temperature carefully monitored to avoid over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The acetonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(3-Fluoro-2-aminophenyl)acetonitrile.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Hydrolysis: 2-(3-Fluoro-2-nitrophenyl)acetic acid.
Scientific Research Applications
2-(3-Fluoro-2-nitrophenyl)acetonitrile is used in scientific research for various purposes:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitrile-containing compounds.
Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-nitrophenyl)acetonitrile depends on the specific context in which it is used. In reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In substitution reactions, the fluoro group is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The acetonitrile group can be hydrolyzed to a carboxylic acid through nucleophilic attack by water or hydroxide ions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-nitrophenyl)acetonitrile
- 2-(3-Fluoro-2-chlorophenyl)acetonitrile
- 2-(3-Fluoro-2-methylphenyl)acetonitrile
Uniqueness
2-(3-Fluoro-2-nitrophenyl)acetonitrile is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing groups (fluoro and nitro) makes it a valuable intermediate in organic synthesis, offering distinct reactivity patterns compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(3-fluoro-2-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBXNKHOMUBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544294 | |
Record name | (3-Fluoro-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105003-88-1 | |
Record name | (3-Fluoro-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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